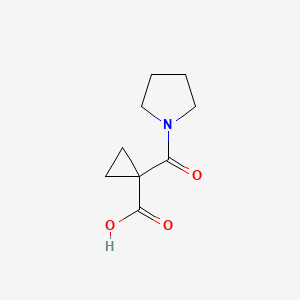
2-Amino-4-fluoro-5-(4-methyl-1,4-diazepan-1-yl)benzoic acid
Descripción general
Descripción
2-Amino-4-fluoro-5-(4-methyl-1,4-diazepan-1-yl)benzoic acid is a synthetic organic compound that features a unique combination of functional groups, including an amino group, a fluoro substituent, and a diazepane ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-fluoro-5-(4-methyl-1,4-diazepan-1-yl)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzene Ring: The initial step involves the formation of the benzene ring with the desired substituents. This can be achieved through electrophilic aromatic substitution reactions.
Introduction of the Fluoro Group: The fluoro group is introduced via halogenation reactions, often using reagents such as fluorine gas or other fluorinating agents.
Amino Group Addition: The amino group is added through nucleophilic substitution reactions, using amines as nucleophiles.
Diazepane Ring Formation: The diazepane ring is synthesized separately and then attached to the benzene ring through coupling reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-4-fluoro-5-(4-methyl-1,4-diazepan-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the benzene ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Fluorinating Agents: Fluorine gas, N-fluorobenzenesulfonimide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-Amino-4-fluoro-5-(4-methyl-1,4-diazepan-1-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Amino-4-fluoro-5-(4-methyl-1,4-diazepan-1-yl)benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4-fluorobenzoic acid: Lacks the diazepane ring but shares the amino and fluoro substituents.
4-Methyl-1,4-diazepan-1-ylbenzoic acid: Contains the diazepane ring but lacks the fluoro substituent.
2-Amino-5-fluorobenzoic acid: Similar structure but with different positioning of the fluoro group.
Uniqueness
2-Amino-4-fluoro-5-(4-methyl-1,4-diazepan-1-yl)benzoic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Propiedades
IUPAC Name |
2-amino-4-fluoro-5-(4-methyl-1,4-diazepan-1-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN3O2/c1-16-3-2-4-17(6-5-16)12-7-9(13(18)19)11(15)8-10(12)14/h7-8H,2-6,15H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQRMJNLOBUQOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2=C(C=C(C(=C2)C(=O)O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[3-(trifluoromethyl)benzoyl]butanoate](/img/structure/B1527277.png)

![N-[(2-methoxyphenyl)methyl]-2-phenylcyclopropan-1-amine](/img/structure/B1527280.png)
![2-[(3-Hydroxypropyl)amino]propanenitrile](/img/structure/B1527282.png)





![1-[(4-Iodophenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B1527295.png)




